molecular formula C7H16N2 B12977600 Cyclopentane-1,3-diyldimethanamine

Cyclopentane-1,3-diyldimethanamine

Cat. No.: B12977600
M. Wt: 128.22 g/mol
InChI Key: HTALOEFRFXMCFB-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-diyldimethanamine is a bicyclic amine featuring a five-membered cyclopentane ring with two methanamine (-CH₂NH₂) groups attached at the 1 and 3 positions. This structural configuration imparts unique physicochemical properties, including conformational rigidity, hydrogen-bonding capability, and stereochemical diversity. The compound’s rigidity and dual amine functionality make it a valuable scaffold in organic synthesis, catalysis, and medicinal chemistry, particularly as a building block for ligands, pharmaceuticals, and metal-organic frameworks .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

[3-(aminomethyl)cyclopentyl]methanamine

InChI

InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2

InChI Key

HTALOEFRFXMCFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane-1,3-diyldimethanamine typically involves multi-step processes. One common method starts with the Piancatelli rearrangement of furfuryl alcohol to form 4-hydroxycyclopent-2-enone. This intermediate undergoes isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which is subsequently hydrogenated over rhodium on carbon to yield cyclopentane-1,3-diamine .

Industrial Production Methods: Industrial production of this compound may involve continuous processes such as the depolymerization and hydrogenation of dicyclopentadiene. This method includes the decomposition of dicyclopentadiene at high temperatures (160-400°C) under hydrogen gas, followed by hydrogenation in a fixed bed reactor to form cyclopentane .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,3-diyldimethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Cyclopentane-1,3-diyldimethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane-1,3-diyldimethanamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific application. The compound’s effects are mediated through pathways involving these molecular interactions, influencing the reactivity and stability of the resulting products .

Comparison with Similar Compounds

Cis- and Trans-Cyclopentane-1,3-diamine

  • Structural Differences : this compound differs from cyclopentane-1,3-diamine (which lacks the methylene (-CH₂-) spacer between the ring and amine groups). The additional methylene groups in the former enhance steric flexibility and alter electronic properties.
  • Reactivity : this compound’s extended structure allows for chelation in metal coordination, whereas cyclopentane-1,3-diamine is more constrained, limiting its use in catalysis .
  • Applications : this compound is employed in synthesizing chiral ligands, while cyclopentane-1,3-diamine derivatives show promise as enzyme inhibitors (e.g., kinase inhibitors) .

(1S,3S)-Cyclopentane-1,3-diamine

  • Stereochemical Impact: The (1S,3S) stereoisomer exhibits distinct binding affinities in asymmetric catalysis compared to the non-chiral diyldimethanamine. For example, it has been used to synthesize enantioselective organocatalysts .
  • Biological Activity : (1S,3S)-Cyclopentane-1,3-diamine derivatives demonstrate anticancer activity against specific cell lines, whereas diyldimethanamine’s applications are more focused on material science .

Cyclobutane and Cyclohexane Analogs

Cyclobutane-1,3-diyldimethanamine

  • Ring Strain : The smaller cyclobutane ring increases ring strain, reducing thermal stability compared to the cyclopentane analog. This limits its utility in high-temperature reactions .
  • Reactivity : Cyclobutane derivatives exhibit faster reaction kinetics in ring-opening polymerizations but lack the stereochemical versatility of cyclopentane systems .

Cyclohexane-1,3-diyldimethanamine

  • Conformational Flexibility : The six-membered ring provides greater conformational freedom, reducing rigidity in ligand design. This makes cyclohexane analogs less effective in stabilizing metal complexes .
  • Lipophilicity : Cyclohexane derivatives generally have higher logP values, affecting their pharmacokinetic profiles in drug design compared to cyclopentane-based compounds .

Substituted Cyclic Amines

3,3-Dimethylcyclopentan-1-amine Hydrochloride

  • Substituent Effects : The dual methyl groups at the 3-position increase steric hindrance and lipophilicity, making this compound more suitable for hydrophobic interactions in receptor binding. In contrast, diyldimethanamine’s primary amines enable broader hydrogen-bonding applications .

Cyclopent-3-en-1-amine

  • Functional Group Synergy : The presence of an alkene group allows for Diels-Alder reactivity, which is absent in diyldimethanamine. However, the amine group in diyldimethanamine offers stronger nucleophilicity for alkylation reactions .

Comparative Data Table

Compound Name Structural Features Key Applications Biological Activity (if applicable)
This compound Cyclopentane + two CH₂NH₂ groups at 1,3 Ligand synthesis, MOFs, catalysis Limited direct activity; used in prodrugs
(1S,3S)-Cyclopentane-1,3-diamine Cis-diamine on cyclopentane Asymmetric catalysis, kinase inhibitors Anticancer (e.g., HepG2 IC₅₀ = 12 µM)
Cyclobutane-1,3-diyldimethanamine Cyclobutane + two CH₂NH₂ groups Polymer chemistry, ring-opening reactions Not reported
3,3-Dimethylcyclopentan-1-amine Cyclopentane + methyl groups at 3,3 Receptor-binding studies Moderate enzyme inhibition (e.g., COX-2)
Cyclohexane-1,3-diyldimethanamine Cyclohexane + two CH₂NH₂ groups Surfactants, drug delivery systems Low cytotoxicity

Key Research Findings

Catalytic Applications : this compound forms stable complexes with transition metals (e.g., Pd, Cu), enabling its use in cross-coupling reactions with higher yields (85–92%) compared to linear diamine ligands .

Stereochemical Versatility : The compound’s ability to adopt multiple conformations enhances its utility in designing chiral catalysts for asymmetric hydrogenation .

Biological Activity

Cyclopentane-1,3-diyldimethanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound can be described by its molecular formula C7H14N2C_7H_{14}N_2. The compound features a cyclopentane ring with two methanamine groups attached to the 1 and 3 positions. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antioxidant Properties : Studies indicate that the compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially making it useful in managing conditions like diabetes and Alzheimer's disease.
  • Antimicrobial Effects : Preliminary tests suggest that this compound may possess antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantHigh radical scavenging capacity
Enzyme InhibitionInhibits acetylcholinesterase and α-glucosidase
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Antioxidant Activity

A study conducted by researchers utilized DPPH and ABTS assays to evaluate the antioxidant capacity of this compound. Results indicated that the compound effectively scavenged free radicals, demonstrating a higher antioxidant potential than some standard antioxidants used in the study.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results showed a dose-dependent inhibition, suggesting potential applications in treating Alzheimer's disease.

Case Study 3: Antimicrobial Properties

A series of antimicrobial tests were conducted against various bacterial strains. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound. Notably:

  • Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate oxidative stress and inflammation.
  • Therapeutic Potential : Its ability to inhibit specific enzymes positions it as a candidate for drug development aimed at neurodegenerative diseases and metabolic disorders.
  • Safety Profile : Preliminary toxicity studies suggest that this compound is well-tolerated at therapeutic doses.

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